1-Phenyl-1-pentyne 1-Phenyl-1-pentyne
Brand Name: Vulcanchem
CAS No.: 4250-81-1
VCID: VC3696419
InChI: InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3
SMILES: CCCC#CC1=CC=CC=C1
Molecular Formula: C11H12
Molecular Weight: 144.21 g/mol

1-Phenyl-1-pentyne

CAS No.: 4250-81-1

Cat. No.: VC3696419

Molecular Formula: C11H12

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1-pentyne - 4250-81-1

Specification

CAS No. 4250-81-1
Molecular Formula C11H12
Molecular Weight 144.21 g/mol
IUPAC Name pent-1-ynylbenzene
Standard InChI InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3
Standard InChI Key DEGIOKWPYFOHGH-UHFFFAOYSA-N
SMILES CCCC#CC1=CC=CC=C1
Canonical SMILES CCCC#CC1=CC=CC=C1

Introduction

Chemical Identity and Structure

1-Phenyl-1-pentyne consists of a phenyl group attached to a pentyne chain, creating a terminal alkyne. Its structural characteristics enable it to participate in various reaction mechanisms, making it a versatile reagent in organic synthesis.

Basic Identification Parameters

The compound is clearly defined by several standardized chemical identifiers which facilitate its consistent identification across chemical databases and research literature.

ParameterValue
CAS Number4250-81-1
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
IUPAC Name(pent-1-yn-1-yl)benzene
MDL NumberMFCD00039959
EINECS224-211-4
InChIInChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3
SMILESCCCC#Cc1ccccc1

The compound is also known by several other names including 1-Pentynylbenzene, 1-Phenyl-2-propylacetylene, and (1-Pentynyl)benzene . These alternative nomenclatures are important for comprehensive literature searches and database queries when researching this compound.

Structural Features

1-Phenyl-1-pentyne features a linear alkyne moiety with a phenyl substituent at one terminus and a propyl chain at the other. The triple bond configuration creates a rigid, linear structure that influences its reactivity profile and spectroscopic properties. The linear formula can be represented as CH3CH2CH2C≡CC6H5, highlighting the key structural components .

Physical and Chemical Properties

The physical and chemical properties of 1-Phenyl-1-pentyne determine its behavior in various chemical environments and influence its handling requirements in laboratory settings.

Physical Characteristics

1-Phenyl-1-pentyne appears as a clear colorless to yellow liquid at room temperature . Its physical state and appearance are important considerations for storage, handling, and application in chemical processes.

Thermodynamic and Physical Properties

The compound exhibits specific thermodynamic and physical parameters that are essential for proper handling and usage in laboratory and industrial settings.

PropertyValueSource
Physical StateClear colorless to yellow liquid
Boiling Point213-215°C
Density0.903-0.906 g/cm³
Refractive Index1.54-1.5413
Flash Point82-83°C (179°F)
Water SolubilityNot miscible or difficult to mix

These physical properties indicate that 1-Phenyl-1-pentyne is a moderately high-boiling organic liquid with limited water solubility, consistent with its hydrocarbon-rich structure featuring both aromatic and alkyne moieties.

Chemical Reactivity and Applications

1-Phenyl-1-pentyne demonstrates significant reactivity due to its alkyne functionality, enabling it to participate in numerous synthetic transformations of value to organic chemists.

Reaction Mechanisms

The compound functions primarily as an alkyne in organic synthesis, acting as a reactant in various chemical reactions. Its triple bond serves as a reactive site for numerous transformations, particularly in carbon-carbon bond forming processes .

One prominent reaction type involving 1-Phenyl-1-pentyne is Sonogashira coupling, which enables the cross-coupling of aryl halides with terminal alkynes to form substituted alkynes. This palladium-catalyzed process is instrumental in the construction of complex organic molecules .

The compound's mode of action typically involves the addition of the alkyne to other organic compounds, leading to the formation of new carbon-carbon bonds. This reactivity profile makes it valuable in building diverse molecular structures .

Synthetic Applications

1-Phenyl-1-pentyne has demonstrated particular utility in the highly regioselective synthesis of polysubstituted naphthalene derivatives through gallium trichloride catalyzed alkyne-aldehyde coupling reactions . This application highlights the compound's value in creating structurally complex aromatic systems with precise control over substitution patterns.

The versatility of 1-Phenyl-1-pentyne in organic synthesis stems from its ability to undergo reactions with different functional groups, contributing to the development of new materials and compounds for various purposes .

Synthesis Methods

The synthesis of related compounds such as 5-phenyl-1-pentyne (an isomeric compound) has been documented using tetrabutyl ammonium fluoride in tetrahydrofuran at room temperature, achieving yields of approximately 57% . While this specifically relates to an isomer, it provides insight into potential synthetic approaches for manipulating similar alkyne structures.

ClassificationDetails
Signal WordWarning
PictogramExclamation Mark (GHS07)
GHS Hazard StatementsH227: Combustible liquid
H315: Causes skin irritation
H319: Causes serious eye irritation

These hazard statements indicate that 1-Phenyl-1-pentyne presents moderate risks related to flammability and irritation to skin and eyes .

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